N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE
Description
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3S/c1-20-13(6-7-22-9-13)8-18-12(19)10-2-4-11(5-3-10)21-14(15,16)17/h2-5H,6-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAFBSFHEGEERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The compound shares key structural motifs with several benzamide derivatives reported in the evidence:
Key Observations :
- Trifluoromethyl/Methoxy Groups : The target compound’s trifluoromethoxy group enhances lipophilicity and metabolic resistance, similar to trifluoromethyl substituents in compounds like and . The methoxythiolan group may improve solubility compared to purely aromatic analogs .
- Agrochemical Relevance : The trifluoromethoxy group is common in pesticides (e.g., flutolanil, a benzamide fungicide in ), hinting at possible agrochemical applications for the target compound.
Physicochemical and Spectral Properties
- Solubility: The 3-methoxythiolan group in the target compound likely enhances aqueous solubility compared to non-polar analogs like , which lacks heterocyclic or polar substituents .
- Spectral Data : While NMR or MS data for the target are absent, analogs such as 3d (a trifluoromethylbenzamide-thiadiazole hybrid in ) show characteristic ¹H NMR peaks at δ 7.44–8.09 ppm for aromatic protons and δ 13.34 ppm for NH groups, suggesting similar patterns for the target compound.
Research Findings and Hypotheses
- Biological Activity : The trifluoromethoxy group may enhance binding to hydrophobic enzyme pockets, as observed in pesticides like flutolanil .
- Thermodynamic Stability : Computational studies (e.g., B3LYP/HF methods in ) on similar triazole/benzamide hybrids suggest that electron-withdrawing groups (e.g., trifluoromethoxy) stabilize the molecule via resonance and inductive effects.
Q & A
Q. Table 1: Representative Synthesis Data
| Parameter | Condition/Result | Source |
|---|---|---|
| Yield | 89% | |
| Reaction Temperature | 0°C → RT (5 hours) | |
| Key Reagent | p-Trifluoromethyl benzoyl chloride |
Advanced: How can structural modifications enhance the compound’s bioactivity while retaining metabolic stability?
Answer:
- Trifluoromethoxy Group : Retain this group for electron-withdrawing effects, which improve binding affinity to hydrophobic enzyme pockets .
- Thiolane Ring Modifications : Introduce substituents (e.g., methyl groups) to the thiolane ring to modulate steric effects and metabolic stability .
- Methodology :
Q. Example Modification Pathway
Synthesize analogs via nucleophilic substitution at the thiolane sulfur.
Assess logP and solubility to balance bioavailability .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Hazard Analysis : Conduct a pre-experiment risk assessment, focusing on mutagenicity (Ames testing revealed low but non-zero mutagenic potential) and decomposition risks (thermal instability above 70°C) .
- PPE : Use nitrile gloves, fume hoods, and eye protection due to volatile solvents (CH₂Cl₂) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before aqueous waste disposal .
Advanced: How to resolve contradictions in reported mutagenicity data?
Answer:
- Comparative Testing : Re-evaluate mutagenicity using Ames II assays under standardized conditions (e.g., ±S9 metabolic activation) .
- Control Benchmarking : Compare results to known mutagens (e.g., benzyl chloride) and non-mutagens to contextualize risk .
- Structural Analysis : Correlate mutagenicity with specific substituents (e.g., anomeric amides vs. trifluoromethoxy groups) .
Q. Table 2: Mutagenicity Comparison
| Compound | Ames Test Result (Rev/mg) | Source |
|---|---|---|
| N-[(3-MethoxyThiolan-3-yl)Methyl]-... | 0.8 (equiv. to benzyl chloride) | |
| Anomeric Amide Derivative A | 2.5 |
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- NMR : Use ¹H/¹³C NMR to confirm regiochemistry of the thiolane and benzamide moieties .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- FTIR : Identify carbonyl (C=O, ~1680 cm⁻¹) and trifluoromethoxy (C-O-CF₃, ~1250 cm⁻¹) stretches .
Advanced: How to design in vivo studies to evaluate pharmacokinetic (PK) properties?
Answer:
- Dosing Strategy : Administer orally (5–50 mg/kg) and intravenously (1–10 mg/kg) in rodent models to calculate bioavailability (F%) .
- Analytical Method : Use LC-MS/MS to quantify plasma concentrations and assess half-life (t₁/₂) .
- Metabolite ID : Perform hepatic microsome incubations to identify phase I/II metabolites (e.g., oxidative defluorination) .
Basic: What solvents and catalysts are compatible with its reactivity?
Answer:
- Polar Solvents : Dichloromethane (CH₂Cl₂) for acylation steps; acetonitrile for SN2 reactions .
- Catalysts : Avoid strong acids (risk of thiolane ring opening); use mild bases (K₂CO₃) for deprotonation .
Advanced: How can computational modeling guide target identification?
Answer:
- Molecular Docking : Use Glide XP to simulate binding to targets (e.g., COX-2, EGFR) with hydrophobic enclosure scoring .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
- Pharmacophore Mapping : Align with known inhibitors to identify critical interaction points (e.g., hydrogen bonds with catalytic lysine) .
Basic: What storage conditions prevent decomposition?
Answer:
- Temperature : Store at –20°C in amber vials to avoid photodegradation .
- Atmosphere : Use argon-filled containers to minimize oxidation .
Advanced: How to analyze structure-activity relationships (SAR) for analogs?
Answer:
- Library Synthesis : Prepare analogs with variations in the thiolane (e.g., S→O substitution) and benzamide (e.g., para-substituents) .
- Data Correlation : Plot IC50 vs. logP or steric parameters (e.g., Taft Es) to identify trends .
- Crystallography : Solve co-crystal structures with targets (e.g., PDB: 5EL) to validate docking poses .
Q. Notes
- Avoid abbreviations; use full chemical names.
- Methodological focus ensures actionable insights for experimental design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
